NRX-103095

Description

Properties

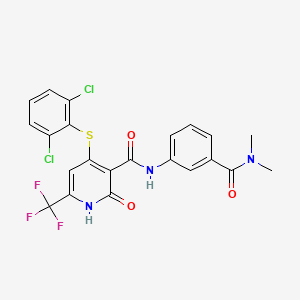

Molecular Formula |

C22H16Cl2F3N3O3S |

|---|---|

Molecular Weight |

530.3 g/mol |

IUPAC Name |

4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C22H16Cl2F3N3O3S/c1-30(2)21(33)11-5-3-6-12(9-11)28-19(31)17-15(10-16(22(25,26)27)29-20(17)32)34-18-13(23)7-4-8-14(18)24/h3-10H,1-2H3,(H,28,31)(H,29,32) |

InChI Key |

BGEHEUAOZPAMKC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(NC2=O)C(F)(F)F)SC3=C(C=CC=C3Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of NRX-103095: A Molecular Glue for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NRX-103095 is a novel small molecule that acts as a "molecular glue," fostering the targeted degradation of β-catenin, a key protein implicated in cancer pathogenesis. By enhancing the interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP, this compound triggers the ubiquitylation and subsequent proteasomal degradation of a mutated form of β-catenin. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols and quantitative data, to support further research and development in the field of targeted protein degradation.

Core Mechanism of Action: Enhancing a Natural Protein-Protein Interaction

This compound functions as an enhancer of the protein-protein interaction (PPI) between β-catenin and β-TrCP, a substrate recognition component of the SCF E3 ubiquitin ligase complex.[1][2][3][4] In its physiological role, SCFβ-TrCP recognizes and binds to phosphorylated β-catenin, marking it for ubiquitylation and subsequent degradation by the proteasome. However, certain mutations in β-catenin can impair this recognition, leading to its accumulation and the activation of oncogenic signaling pathways.

This compound acts as a molecular glue to overcome this deficit, effectively restoring the natural degradation process.[2] It achieves this by increasing the binding affinity between the phosphorylated Ser33/Ser37 β-catenin peptide and β-TrCP.[1] This enhanced interaction facilitates the transfer of ubiquitin molecules to β-catenin, flagging it for destruction by the cellular protein degradation machinery.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data

The following table summarizes the key quantitative measure of this compound's activity.

| Parameter | Value | Description | Reference |

| EC50 | 163 nM | The half-maximal effective concentration for the enhancement of pSer33/Ser37 β-catenin peptide binding to β-TrCP. | [1] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays. The following sections provide detailed methodologies for these key experiments.

AlphaScreen Assay for PPI Enhancement

This assay is used to quantify the ability of this compound to enhance the interaction between β-catenin and β-TrCP.

Experimental Workflow Diagram

Caption: Workflow for the AlphaScreen assay.

Methodology:

-

Reagent Preparation:

-

Prepare a biotinylated peptide corresponding to the N-terminus of β-catenin, phosphorylated at Ser33 and Ser37.

-

Prepare a glutathione S-transferase (GST)-tagged β-TrCP protein.

-

Prepare AlphaScreen Streptavidin Donor beads and anti-GST Acceptor beads according to the manufacturer's instructions.

-

Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA).

-

-

Assay Procedure:

-

In a 384-well microplate, add the biotinylated β-catenin peptide, GST-tagged β-TrCP, and the serial dilutions of this compound.

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding.

-

Add the Streptavidin Donor beads and anti-GST Acceptor beads to the wells.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).

-

-

Data Acquisition and Analysis:

-

Read the plate using an AlphaScreen-compatible plate reader.

-

The signal generated is proportional to the proximity of the donor and acceptor beads, which is a direct measure of the β-catenin/β-TrCP interaction.

-

Plot the signal intensity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

-

In Vitro Ubiquitylation Assay

This assay is performed to confirm that the enhanced interaction promoted by this compound leads to the ubiquitylation of β-catenin.

Experimental Workflow Diagram

Caption: Workflow for the in vitro ubiquitylation assay.

Methodology:

-

Reaction Setup:

-

Assemble a reaction mixture containing ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), ubiquitin, ATP, and the purified SCFβ-TrCP E3 ligase complex.

-

Add the phosphorylated β-catenin substrate to the reaction mixture.

-

Add this compound or a vehicle control (e.g., DMSO) to the respective reaction tubes.

-

-

Ubiquitylation Reaction:

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes) to allow the ubiquitylation cascade to proceed.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot analysis using an antibody specific for β-catenin to detect the presence of higher molecular weight bands, which are indicative of polyubiquitylated β-catenin. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.

-

Cellular β-catenin Degradation Assay

This assay is conducted in a cellular context to verify that this compound can induce the degradation of a mutant form of β-catenin.

Methodology:

-

Cell Culture and Treatment:

-

Culture a cell line that expresses a mutant form of β-catenin that is resistant to degradation.

-

Treat the cells with increasing concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and collect the total protein.

-

Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.

-

-

Western Blot Analysis:

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an antibody specific for β-catenin to assess its protein levels.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for β-catenin and the loading control.

-

Normalize the β-catenin levels to the loading control to determine the relative decrease in β-catenin protein levels in response to this compound treatment.

-

Conclusion

This compound represents a promising new modality in the field of targeted protein degradation. By acting as a molecular glue, it enhances a natural cellular process to selectively target and degrade a disease-driving protein. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the broader applications of the molecular glue concept in drug discovery.

References

NRX-103095: A Molecular Glue for Targeted Protein Degradation of β-catenin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. NRX-103095 is a novel molecular glue that enhances the interaction between the E3 ligase substrate receptor β-TrCP and the oncoprotein β-catenin, facilitating the degradation of mutant forms of β-catenin.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound acts as a molecular glue to potentiate the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1][2] In the canonical Wnt signaling pathway, β-catenin is phosphorylated at key serine residues (Ser33 and Ser37) by GSK3β, creating a phosphodegron that is recognized by β-TrCP, the substrate receptor for the SCF E3 ubiquitin ligase complex. This recognition leads to the ubiquitination and proteasomal degradation of β-catenin. However, mutations in these serine residues are common in various cancers, leading to the accumulation of stabilized β-catenin and aberrant activation of Wnt signaling.

This compound overcomes this by binding to the interface of β-TrCP and mutant β-catenin, effectively "gluing" them together and restoring the degradation process. This leads to the ubiquitination and subsequent degradation of oncogenic mutant β-catenin by the 26S proteasome.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro and cellular assays.

| Assay Type | Parameter | Value | Description | Reference |

| Biochemical Assay | EC50 | 163 nM | Enhancement of the binding of pSer33/Ser37 β-catenin peptide to β-TrCP. | [3] |

| In Vitro Ubiquitination | - | Dose-dependent increase | Potentiation of mutant β-catenin ubiquitination by SCFβ-TrCP. | Simonetta, K. R., et al. (2019) |

| Cellular Assay | DC50 | Not Reported | Concentration for 50% degradation of a specific mutant β-catenin in cells. | - |

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below. These protocols are based on the methodologies described in the primary literature.

AlphaScreen™ Assay for β-catenin:β-TrCP Interaction

This assay quantitatively measures the effect of this compound on the interaction between β-catenin and β-TrCP.

-

Materials:

-

Recombinant His-tagged β-TrCP

-

Biotinylated pSer33/Ser37 β-catenin peptide

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

This compound stock solution in DMSO

-

384-well microplates

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add His-tagged β-TrCP and biotinylated pSer33/Ser37 β-catenin peptide to each well.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for 1 hour.

-

Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The AlphaScreen signal is proportional to the binding between β-catenin and β-TrCP.

-

Plot the signal against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

In Vitro Ubiquitination Assay

This assay assesses the ability of this compound to promote the ubiquitination of mutant β-catenin.

-

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant SCFβ-TrCP E3 ligase complex

-

Recombinant mutant β-catenin (e.g., S37A)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

This compound stock solution in DMSO

-

SDS-PAGE gels and Western blotting reagents

-

Anti-β-catenin antibody

-

-

Procedure:

-

Set up reactions containing E1, E2, SCFβ-TrCP, mutant β-catenin, and ubiquitin in ubiquitination buffer.

-

Add varying concentrations of this compound or DMSO to the reactions.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-β-catenin antibody to visualize the ubiquitinated species (higher molecular weight bands).

-

Cellular β-catenin Degradation Assay

This assay evaluates the ability of this compound to induce the degradation of mutant β-catenin in a cellular context.

-

Materials:

-

A cell line engineered to express a specific mutant form of β-catenin (e.g., HEK293T cells transfected with a plasmid encoding S37A β-catenin).

-

Cell culture medium and reagents.

-

This compound stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

SDS-PAGE gels and Western blotting reagents.

-

Anti-β-catenin antibody and an antibody for a loading control (e.g., anti-GAPDH).

-

-

Procedure:

-

Plate the cells and allow them to adhere overnight.

-

Treat the cells with a dose-response of this compound or DMSO for a specific time course (e.g., 4, 8, 16 hours).

-

Wash the cells with PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform Western blotting on equal amounts of protein from each sample.

-

Probe the blot with an anti-β-catenin antibody to detect the levels of mutant β-catenin and an antibody for a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for β-catenin and the loading control.

-

Normalize the β-catenin signal to the loading control.

-

Plot the normalized β-catenin levels against the this compound concentration to determine the DC50 (concentration at which 50% of the protein is degraded).

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound-induced degradation of mutant β-catenin.

Experimental Workflow: Cellular Degradation Assay

Caption: Workflow for assessing cellular degradation of β-catenin by this compound.

Conclusion

This compound represents a promising molecular glue degrader that specifically targets mutant β-catenin for proteasomal degradation. By enhancing the interaction between β-catenin and its E3 ligase, β-TrCP, this compound provides a potential therapeutic strategy for cancers driven by aberrant Wnt signaling due to β-catenin stabilization. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers interested in the further investigation and application of this novel molecular glue.

References

Unraveling the Role of NRX-103095 in β-Catenin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NRX-103095, a novel small molecule that modulates the β-catenin signaling pathway. By enhancing the interaction between β-catenin and its E3 ligase, SCFβ-TrCP, this compound acts as a "molecular glue," promoting the ubiquitylation and subsequent proteasomal degradation of β-catenin. This mechanism presents a promising therapeutic strategy for diseases characterized by aberrant Wnt/β-catenin signaling, such as various cancers. This document details the mechanism of action, quantitative data, and experimental protocols associated with the characterization of this compound.

Core Mechanism of Action

The canonical Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, marking it for ubiquitylation by the SCFβ-TrCP E3 ligase and subsequent degradation by the proteasome. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation, differentiation, and survival.[1][2]

Mutations in components of the Wnt pathway, particularly in APC or β-catenin itself, can lead to the constitutive activation of this pathway, a hallmark of many cancers.[3] this compound offers a novel approach to counteract this by promoting the degradation of β-catenin, even in the presence of oncogenic mutations. It enhances the binding of phosphorylated β-catenin to β-TrCP, a key step in its degradation.[4][5][6]

Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the intervention point of this compound.

Caption: Wnt pathway and this compound action.

Quantitative Data

The primary quantitative measure of this compound's activity is its half-maximal effective concentration (EC50) for enhancing the interaction between phosphorylated β-catenin and β-TrCP.

| Compound | Parameter | Value | Description | Reference |

| This compound | EC50 | 163 nM | Enhancement of the binding of pSer33/Ser37 β-catenin peptide for β-TrCP. | [4][6] |

Further quantitative data regarding cellular activity, such as IC50 values for the inhibition of Wnt signaling in reporter assays or effects on cell viability in cancer cell lines, would be found in the primary literature, such as the referenced Nature Communications paper.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize molecules like this compound. Specific details and optimizations would be available in the primary research articles.

In Vitro Binding Assay (e.g., AlphaScreen)

This assay quantifies the interaction between β-catenin and β-TrCP in the presence of a test compound.

Workflow:

Caption: In vitro binding assay workflow.

Methodology:

-

A biotinylated phosphopeptide corresponding to the N-terminus of β-catenin (containing Ser33 and Ser37 phosphorylation sites) is used.

-

A fusion protein of β-TrCP, for example, with a GST-tag, is purified.

-

The biotinylated peptide and the GST-tagged protein are incubated with streptavidin-coated donor beads and anti-GST-coated acceptor beads in a microplate.

-

Serial dilutions of this compound are added to the wells.

-

Upon binding of the peptide to β-TrCP, the donor and acceptor beads are brought into proximity.

-

Excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal.

-

The signal intensity is proportional to the binding interaction, and the EC50 is calculated from the dose-response curve.

Cellular β-Catenin Degradation Assay (e.g., Western Blot)

This experiment assesses the ability of this compound to induce the degradation of β-catenin in a cellular context.

Methodology:

-

Culture a relevant cell line (e.g., a cancer cell line with a known Wnt pathway mutation).

-

Treat the cells with various concentrations of this compound for a specified time course.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against β-catenin and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Visualize the protein bands and quantify their intensity to determine the relative levels of β-catenin.

Wnt Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Workflow:

Caption: Wnt reporter assay workflow.

Methodology:

-

Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites.

-

A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

-

The cells are treated with a Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor) to activate the pathway, in the presence of varying concentrations of this compound.

-

After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

The TCF/LEF-driven luciferase signal is normalized to the control reporter signal.

-

The IC50 for the inhibition of Wnt signaling is determined from the dose-response curve.

Conclusion

This compound represents a significant advancement in the pharmacological modulation of the Wnt/β-catenin signaling pathway. Its unique mechanism as a "molecular glue" provides a powerful tool for both basic research and as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for the investigation and characterization of this compound and similar molecules. Further research, particularly focusing on in vivo efficacy and safety, will be crucial in determining the full therapeutic potential of this compound. The primary literature, especially the work by Simonetta et al. in Nature Communications, should be consulted for more detailed information.[5]

References

- 1. Pharmacological Manipulation of Wnt/β-Catenin Signaling Pathway in Human Neural Precursor Cells Alters Their Differentiation Potential and Neuronal Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tenovapharma.com [tenovapharma.com]

- 6. tebubio.com [tebubio.com]

The Discovery and Synthesis of NRX-103095: A Molecular Glue for Targeted Protein Degradation

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and mechanism of action of NRX-103095, a novel small molecule enhancer of the β-catenin:β-TrCP interaction, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth overview of the core principles behind this compound, positioning it as a significant tool in the field of targeted protein degradation.

This compound acts as a "molecular glue," a cutting-edge therapeutic modality, to promote the ubiquitination and subsequent proteasomal degradation of mutant β-catenin. This protein is a key component of the Wnt signaling pathway, which is often dysregulated in various cancers. By enhancing the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP, this compound offers a promising strategy for targeting previously "undruggable" proteins.

Core Data Summary

The following table summarizes the key properties and quantitative data for this compound:

| Property | Value | Reference |

| Chemical Formula | C22H16Cl2F3N3O3S | [1][2][3] |

| Molecular Weight | 530.34 g/mol | [1] |

| CAS Number | 2763260-38-2 | [1] |

| Mechanism of Action | Enhancer of β-catenin:β-TrCP interaction | [1][4] |

| EC50 | 163 nM (enhancement of pSer33/Ser37 β-catenin peptide binding to β-TrCP) | [4][5] |

| Purity (HPLC) | ≥ 95% | [1] |

| Appearance | White solid | [1] |

| Solubility | DMSO, DMF | [1] |

Signaling Pathway and Mechanism of Action

This compound facilitates the degradation of β-catenin through the ubiquitin-proteasome system. The diagram below illustrates the signaling pathway and the role of this compound.

Caption: Signaling pathway of this compound-mediated β-catenin degradation.

Experimental Protocols

Detailed methodologies for the key experiments that led to the discovery and characterization of this compound are outlined below. These protocols are based on the foundational work published in Nature Communications.[4]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is available in the supplementary materials of the primary literature. Researchers are directed to this source for the complete methodology.

Fluorescence Polarization (FP) Assay for High-Throughput Screening

This assay was instrumental in the initial discovery of this compound from a library of small molecules.

Objective: To identify small molecules that enhance the binding of a fluorescently labeled phosphopeptide derived from β-catenin to the β-TrCP protein.

Protocol:

-

Reagents:

-

Fluorescently labeled pSer33/Ser37 β-catenin peptide.

-

Purified β-TrCP protein.

-

Assay buffer (e.g., PBS with 0.01% Triton X-100).

-

Small molecule library compounds dissolved in DMSO.

-

-

Procedure:

-

A mixture of the fluorescently labeled β-catenin peptide and β-TrCP is incubated in a microplate well.

-

Test compounds (including this compound) are added to the wells.

-

The plate is incubated to allow binding to reach equilibrium.

-

The fluorescence polarization of each well is measured using a plate reader.

-

-

Principle: An increase in fluorescence polarization indicates an enhanced binding of the small peptide to the larger protein, facilitated by the "molecular glue" action of the compound.

In Vitro Ubiquitination Assay

This assay confirms that the enhanced binding mediated by this compound leads to the functional ubiquitination of β-catenin.

Objective: To demonstrate that this compound promotes the ubiquitination of β-catenin by the SCFβ-TrCP E3 ligase complex in a reconstituted in vitro system.

Protocol:

-

Reagents:

-

Purified recombinant β-catenin (substrate).

-

Purified SCFβ-TrCP complex (E3 ligase).

-

Ubiquitin-activating enzyme (E1).

-

Ubiquitin-conjugating enzyme (E2).

-

Ubiquitin.

-

ATP.

-

This compound dissolved in DMSO.

-

Reaction buffer.

-

-

Procedure:

-

All reaction components (E1, E2, E3, ubiquitin, β-catenin, and ATP) are combined in a reaction tube.

-

This compound or a vehicle control (DMSO) is added to the reaction mixture.

-

The reaction is incubated at 37°C to allow for ubiquitination to occur.

-

The reaction is stopped, and the products are resolved by SDS-PAGE.

-

Ubiquitinated β-catenin is detected by Western blotting using an anti-β-catenin antibody.

-

-

Principle: An increase in higher molecular weight bands corresponding to poly-ubiquitinated β-catenin in the presence of this compound demonstrates its function in promoting this post-translational modification.

Experimental Workflow

The discovery and validation of this compound followed a logical and systematic workflow, as depicted in the diagram below.

Caption: Experimental workflow for the discovery and validation of this compound.

This technical guide provides a foundational understanding of this compound. For more detailed information, researchers are encouraged to consult the primary scientific literature.

References

- 1. researchgate.net [researchgate.net]

- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. library-search.open.ac.uk [library-search.open.ac.uk]

- 4. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: NRX-103095 (CAS Number 2763260-38-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NRX-103095 is a small molecule enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP. Functioning as a "molecular glue," this compound promotes the ubiquitination and subsequent proteasomal degradation of mutant β-catenin. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, chemical biology, and drug discovery focused on targeting the Wnt/β-catenin signaling pathway.

Introduction

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often due to mutations in β-catenin that prevent its degradation, is a hallmark of numerous cancers, including colorectal and hepatocellular carcinomas. β-catenin stability is tightly regulated by a destruction complex that includes the E3 ligase SCFβ-TrCP, which targets phosphorylated β-catenin for ubiquitination and proteasomal degradation.

This compound (CAS: 2763260-38-2) has been identified as a potent enhancer of the interaction between phosphorylated β-catenin and β-TrCP. By stabilizing this interaction, this compound facilitates the ubiquitination and degradation of oncogenic mutant β-catenin, representing a promising therapeutic strategy for Wnt-driven cancers.

Physicochemical Properties

| Property | Value |

| CAS Number | 2763260-38-2 |

| Molecular Formula | C₂₂H₁₆Cl₂F₃N₃O₃S |

| Molecular Weight | 530.34 g/mol |

Quantitative Data

The following table summarizes the key quantitative data for this compound as reported in the primary literature.

| Parameter | Description | Value | Reference |

| EC₅₀ | Half-maximal effective concentration for enhancing the binding of pSer33/Ser37 β-catenin peptide to β-TrCP. | 163 nM | [1] |

| DC₅₀ | Half-maximal degradation concentration in a cellular assay using an engineered mutant β-catenin. | ~1 µM | [1] |

Mechanism of Action

This compound acts as a molecular glue, binding to a cryptic pocket at the interface of phosphorylated β-catenin and the substrate receptor β-TrCP. This binding event stabilizes the transient interaction between the E3 ligase and its substrate, thereby increasing the efficiency of ubiquitin transfer to β-catenin. The polyubiquitinated β-catenin is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of this compound action.

Experimental Protocols

AlphaScreen Assay for β-catenin:β-TrCP Interaction

This assay quantitatively measures the enhancement of the interaction between phosphorylated β-catenin and β-TrCP in the presence of this compound.

Caption: AlphaScreen experimental workflow.

Methodology:

-

Reagent Preparation:

-

Synthesize or procure biotinylated pSer33/Ser37 β-catenin peptide (residues 17-48).

-

Express and purify GST-tagged β-TrCP.

-

Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Reconstitute AlphaScreen Streptavidin Donor beads and Anti-GST Acceptor beads in the manufacturer-recommended buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the β-catenin peptide, β-TrCP, and the this compound dilution series.

-

Incubate the mixture for 1 hour at room temperature to allow for complex formation.

-

Add the AlphaScreen beads to the wells.

-

Incubate for another 1-2 hours at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate using an AlphaScreen-compatible plate reader.

-

Plot the AlphaScreen signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

In Vitro Ubiquitination Assay

This assay assesses the ability of this compound to enhance the ubiquitination of β-catenin by the SCFβ-TrCP complex.

References

An In-depth Technical Guide to the Structural and Chemical Properties of NRX-103095

For Researchers, Scientists, and Drug Development Professionals

Abstract

NRX-103095 is a novel small molecule that has garnered significant interest in the field of chemical biology and drug discovery. It functions as a "molecular glue," a rare class of compounds that induce or stabilize protein-protein interactions. Specifically, this compound enhances the binding affinity between the E3 ubiquitin ligase substrate receptor β-TrCP and its substrate, β-catenin. This targeted modulation of the ubiquitin-proteasome system holds therapeutic potential, particularly in oncology, by promoting the degradation of oncogenic proteins like mutant β-catenin. This guide provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action within the Wnt/β-catenin signaling pathway, and detailed experimental protocols for its characterization.

Structural and Physicochemical Properties

This compound is a synthetic, drug-like small molecule. Its core structure and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identity of this compound

| Parameter | Value |

| IUPAC Name | N-(3-carbamoylphenyl)-4-(2,6-dichlorophenyl)thio-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide |

| Molecular Formula | C22H12Cl2F3N3O3S |

| Molecular Weight | 530.34 g/mol [1] |

| CAS Number | 2763260-38-2 |

| Canonical SMILES | O=C(C1=CC=CC(NC(C2=C(C=C(NC2=O)C(F)(F)F)SC3=C(C=CC=C3Cl)Cl)=O)=C1)N |

Table 2: Physicochemical Properties of this compound

| Parameter | Value |

| Appearance | White to off-white solid[1] |

| Purity | ≥95% (as determined by HPLC) |

| Solubility | Soluble in DMSO and DMF |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action and Biological Activity

This compound acts as a molecular glue to enhance the interaction between β-catenin, a key downstream component of the Wnt signaling pathway, and β-TrCP, a substrate receptor for the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. By stabilizing this interaction, this compound promotes the ubiquitination and subsequent proteasomal degradation of β-catenin.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, marking it for recognition by β-TrCP and subsequent degradation. Upon Wnt stimulation, this destruction complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression.

Figure 1: The Wnt/β-catenin signaling pathway and the point of intervention for this compound.

Quantitative Biological Activity

This compound has been shown to potently enhance the binding of a phosphopeptide mimic of β-catenin (pSer33/Ser37) to β-TrCP.

Table 3: In Vitro Activity of this compound

| Assay | Parameter | Value | Reference |

| Fluorescence Polarization | EC50 (β-catenin:β-TrCP Interaction) | 163 nM | [2][3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

Chemical Synthesis and Purification

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. Commercial suppliers synthesize the compound, and its purity is typically assessed by High-Performance Liquid Chromatography (HPLC). A general workflow for the purification of a small molecule like this compound via preparative HPLC is described below.

Figure 2: General workflow for the HPLC purification of this compound.

Fluorescence Polarization (FP) Assay for β-catenin:β-TrCP Interaction

This assay quantitatively measures the enhancement of the β-catenin:β-TrCP interaction by this compound.

Principle: A fluorescently labeled β-catenin peptide (tracer) will have a low polarization value when tumbling freely in solution. Upon binding to the much larger β-TrCP protein, the tracer's tumbling is restricted, resulting in a higher polarization value. This compound will increase the binding, leading to a dose-dependent increase in fluorescence polarization.

Materials:

-

Fluorescently labeled β-catenin phosphopeptide (e.g., TAMRA-pS33/pS37-β-catenin)

-

Purified β-TrCP protein

-

This compound stock solution in DMSO

-

Assay Buffer (e.g., PBS with 0.01% Triton X-100)

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the this compound dilutions or DMSO (vehicle control) to the wells.

-

Add the fluorescently labeled β-catenin peptide to all wells at a fixed final concentration.

-

Add the purified β-TrCP protein to all wells at a fixed final concentration.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the EC50 value by fitting the data to a dose-response curve.

Figure 3: Experimental workflow for the fluorescence polarization assay.

In Vitro Ubiquitination Assay

This assay confirms that the enhanced interaction mediated by this compound leads to the ubiquitination of β-catenin.

Principle: Recombinant components of the ubiquitination machinery (E1, E2, E3 ligase, and ubiquitin) are incubated with the β-catenin substrate in the presence or absence of this compound. The ubiquitination of β-catenin is then detected by western blotting.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant SCF/β-TrCP E3 ligase complex

-

Recombinant human ubiquitin

-

Recombinant β-catenin (wild-type or mutant)

-

This compound stock solution in DMSO

-

Ubiquitination reaction buffer (containing ATP)

-

SDS-PAGE gels and western blotting apparatus

-

Anti-β-catenin antibody and anti-ubiquitin antibody

Protocol:

-

Set up reaction tubes on ice.

-

To each tube, add the ubiquitination reaction buffer, E1, E2, SCF/β-TrCP, and ubiquitin.

-

Add the β-catenin substrate.

-

Add this compound or DMSO (vehicle control).

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37°C for a defined time (e.g., 90 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-β-catenin antibody to detect the ladder of higher molecular weight ubiquitinated species.

Figure 4: Experimental workflow for the in vitro ubiquitination assay.

Conclusion

This compound represents a significant advancement in the development of molecular glues for targeted protein degradation. Its ability to specifically enhance the interaction between β-catenin and its E3 ligase, β-TrCP, provides a powerful tool for studying the Wnt/β-catenin signaling pathway and offers a promising therapeutic strategy for cancers driven by aberrant β-catenin activity. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, facilitating further investigation into the chemical and biological properties of this compound and the development of related compounds.

References

The Molecular Glue NRX-103095: An In-Depth Technical Guide to its Interaction with β-TrCP

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the small molecule NRX-103095 and the F-box protein β-TrCP (beta-transducin repeat-containing protein), a key component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. This compound acts as a "molecular glue," enhancing the binding affinity between β-TrCP and its substrate, β-catenin, particularly mutants thereof. This enhanced interaction promotes the ubiquitination and subsequent proteasomal degradation of β-catenin, a critical mediator in the Wnt signaling pathway often implicated in oncogenesis. This document details the quantitative binding data, relevant experimental protocols, and the underlying signaling pathway, providing a technical resource for researchers in oncology, cell biology, and drug discovery.

Introduction

The targeted degradation of pathogenic proteins represents a promising therapeutic strategy. Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and degradation.[1] The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation, often through mutations that prevent β-catenin degradation, is a hallmark of many cancers.[2]

β-TrCP is the substrate recognition component of the SCF E3 ubiquitin ligase complex responsible for recognizing and targeting phosphorylated β-catenin for ubiquitination.[2] The small molecule this compound has been identified as an enhancer of the interaction between β-catenin and β-TrCP.[3][4] This document provides an in-depth analysis of this interaction.

Quantitative Data

This compound enhances the binding of a phosphorylated β-catenin peptide to β-TrCP. The potency of this enhancement has been quantified, and for comparative purposes, data for related compounds NRX-103094 and NRX-252114 are also presented.

| Compound | Description | Parameter | Value | Reference |

| This compound | Enhancer of the interaction between β-catenin and β-TrCP. | EC50 | 163 nM | [3] |

| NRX-103094 | A potent enhancer of the interaction between β-catenin and β-TrCP. | EC50 | 62 nM | [5] |

| Kd | 0.6 nM | [5] | ||

| NRX-252114 | A potent enhancer of the interaction between β-catenin and β-TrCP. | EC50 | 6.5 nM | [6] |

| Kd | 0.4 nM | [6] |

Table 1: Quantitative data for NRX compounds enhancing the β-catenin:β-TrCP interaction. The EC50 values represent the concentration of the compound required to achieve 50% of the maximal enhancement of pSer33/Ser37 β-catenin peptide binding to β-TrCP.

Signaling Pathway and Mechanism of Action

This compound functions as a molecular glue to promote the degradation of β-catenin. In the canonical Wnt signaling pathway, in the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin at serine and threonine residues.[2] This phosphorylation event creates a recognition site for β-TrCP, leading to β-catenin's ubiquitination and subsequent degradation by the 26S proteasome.[2][4] this compound enhances the interaction between phosphorylated β-catenin and β-TrCP, thereby promoting this degradation cascade.[4]

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the interaction between this compound and the β-catenin:β-TrCP complex.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantitatively measure the binding affinity between β-catenin and β-TrCP in the presence of this compound.

Workflow:

Protocol:

-

Reagent Preparation:

-

Reconstitute donor-labeled anti-tag antibody (e.g., anti-GST-Europium) and acceptor-labeled streptavidin (e.g., Streptavidin-APC).

-

Prepare a complex of tagged β-TrCP with the donor-labeled antibody.

-

Prepare a complex of biotinylated phosphorylated β-catenin peptide with the acceptor-labeled streptavidin.

-

Perform serial dilutions of this compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA).

-

-

Assay Procedure:

-

In a low-volume 384-well plate, add the β-TrCP-donor complex.

-

Add the serially diluted this compound or vehicle control.

-

Add the p-β-catenin-acceptor complex to initiate the binding reaction.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET compatible plate reader, measuring fluorescence at both the donor and acceptor emission wavelengths.

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[7]

-

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to demonstrate the enhanced interaction between β-catenin and β-TrCP within a cellular context.

Workflow:

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293T) and transfect with plasmids encoding tagged versions of β-TrCP and a mutant form of β-catenin.

-

Treat the cells with a specified concentration of this compound or a vehicle control (DMSO) for a designated time.

-

-

Cell Lysis:

-

Immunoprecipitation:

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[10]

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot analysis using an antibody against the tag on β-catenin to detect its presence in the immunoprecipitated complex. An increased signal in the this compound-treated sample compared to the control indicates an enhanced interaction.

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to promote the ubiquitination of β-catenin by the SCFβ-TrCP complex.

Workflow:

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., Tris-HCl, MgCl2, DTT): E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5), ubiquitin, and an ATP regenerating system.

-

Add the recombinant SCFβ-TrCP E3 ligase complex and the phosphorylated β-catenin substrate.[12]

-

-

Initiation and Incubation:

-

Add this compound or a vehicle control to the reaction mixture.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-β-catenin antibody.

-

The presence of a high molecular weight smear or ladder of bands in the this compound-treated lane, which is absent or reduced in the control lane, indicates polyubiquitination of β-catenin.[13][14]

-

Conclusion

This compound is a valuable research tool for studying the regulation of the Wnt/β-catenin signaling pathway. Its mechanism as a molecular glue that enhances the interaction between β-TrCP and β-catenin provides a clear example of targeted protein degradation. The experimental protocols outlined in this guide offer a robust framework for investigating the efficacy and mechanism of action of this compound and similar compounds. This in-depth technical guide serves as a foundational resource for researchers aiming to explore and leverage the therapeutic potential of molecular glues in oncology and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tenovapharma.com [tenovapharma.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 10. assaygenie.com [assaygenie.com]

- 11. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 12. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro Protein Ubiquitination Assays [bio-protocol.org]

- 14. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

Technical Whitepaper: Preclinical Profile of NRX-103095, a Molecular Glue Enhancer of the β-Catenin:β-TrCP Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NRX-103095 is a first-in-class small molecule enhancer of the protein-protein interaction (PPI) between phosphorylated β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP. By acting as a "molecular glue," this compound stabilizes the interaction between the E3 ligase and its substrate, promoting the ubiquitination and subsequent proteasomal degradation of β-catenin.[1][2] The aberrant accumulation of β-catenin is a well-established oncogenic driver in various cancers. This document provides a comprehensive overview of the preclinical data and methodologies used to characterize this compound, establishing a foundation for its further investigation as a potential therapeutic agent.

Core Mechanism of Action: Enhancing β-Catenin Ubiquitination

This compound operates within the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation. In the absence of Wnt signaling, a destruction complex composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin at key serine residues (Ser33 and Ser37). This phosphorylation event creates a recognition motif for the β-Transducin Repeat-Containing Protein (β-TrCP), the substrate receptor component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. The SCFβ-TrCP complex then polyubiquitinates β-catenin, targeting it for degradation by the 26S proteasome. Mutations in β-catenin that prevent its phosphorylation can lead to its stabilization and accumulation, driving oncogenesis. This compound enhances the binding of phosphorylated β-catenin to β-TrCP, thereby promoting its degradation.

Caption: Mechanism of this compound-enhanced β-catenin degradation.

Quantitative Preclinical Data

The following tables summarize the key in vitro biochemical and cellular activities of this compound.

Table 1: In Vitro Biochemical Activity of this compound

| Assay Type | Substrate | Parameter | Value |

| Fluorescence Polarization | pSer33/Ser37 β-catenin peptide | EC50 | 163 nM[1] |

Table 2: Cellular Activity of this compound Analog

| Cell Line | Assay Type | Parameter | Value |

| HEK293T (Engineered) | NanoBRET β-catenin degradation | DC50 | ~500 nM |

Note: The cellular degradation data is for a close analog of this compound as reported in the primary literature.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay quantitatively measures the enhancement of the interaction between a fluorescently labeled phosphopeptide of β-catenin and the purified β-TrCP protein in the presence of this compound.

Workflow:

Caption: Fluorescence Polarization assay workflow.

Protocol:

-

Reagents:

-

Fluorescently labeled β-catenin phosphopeptide (e.g., BODIPY-TMR-labeled peptide corresponding to residues 17-48 with phosphorylation at Ser33 and Ser37).

-

Purified recombinant β-TrCP protein complex.

-

Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT).

-

This compound stock solution in DMSO.

-

-

Procedure:

-

A 384-well, low-volume, black, round-bottom plate is used.

-

To each well, add the fluorescent β-catenin phosphopeptide to a final concentration of 5 nM.

-

Add purified β-TrCP to a final concentration that results in approximately 20% binding saturation in the absence of an enhancer.

-

Add this compound in a dose-response manner (e.g., 11-point, 3-fold serial dilution). The final DMSO concentration should be kept constant (e.g., 1%).

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure fluorescence polarization (in millipolarization units, mP) using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.

-

-

Data Analysis:

-

The mP values are plotted against the logarithm of the this compound concentration.

-

The data are fitted to a four-parameter logistic equation to determine the EC50 value.

-

In Vitro Ubiquitination Assay

This assay assesses the ability of this compound to enhance the SCFβ-TrCP-mediated ubiquitination of β-catenin.

Protocol:

-

Reagents:

-

Recombinant human E1 (UBE1), E2 (UbcH5c), and ubiquitin.

-

Purified SCFβ-TrCP complex.

-

Recombinant, phosphorylated β-catenin substrate.

-

ATP solution.

-

Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

-

This compound stock solution in DMSO.

-

-

Procedure:

-

Set up reactions in microcentrifuge tubes.

-

Combine E1, E2, ubiquitin, SCFβ-TrCP, and phosphorylated β-catenin in the ubiquitination buffer.

-

Add this compound or DMSO vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer to a PVDF membrane and perform a Western blot using an antibody specific for β-catenin.

-

The formation of higher molecular weight polyubiquitinated β-catenin species indicates E3 ligase activity, which is expected to be enhanced in the presence of this compound.

-

Cellular β-Catenin Degradation Assay (NanoBRET)

This cell-based assay measures the degradation of β-catenin in live cells induced by this compound.

Workflow:

Caption: Cellular β-catenin degradation assay workflow.

Protocol:

-

Cell Line and Reagents:

-

HEK293T cells.

-

Expression vector for a fusion protein of β-catenin and NanoLuc luciferase.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound stock solution in DMSO.

-

NanoBRET Nano-Glo® Substrate.

-

-

Procedure:

-

Transfect HEK293T cells with the NanoLuc-β-catenin expression vector.

-

After 24 hours, seed the transfected cells into a 96-well white assay plate.

-

Allow cells to attach for 24 hours.

-

Treat the cells with a dose-response of this compound.

-

Incubate for a specified period (e.g., 4-24 hours).

-

Add the NanoBRET substrate to the wells according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

A decrease in luminescence signal corresponds to the degradation of the NanoLuc-β-catenin fusion protein.

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Fit the data to a suitable dose-response curve to determine the DC50 (concentration for 50% degradation).

-

Conclusion

The preclinical data for this compound demonstrate its novel mechanism of action as a molecular glue that enhances the SCFβ-TrCP-mediated ubiquitination and degradation of phosphorylated β-catenin. The compound shows potent activity in biochemical assays and its analogs induce the degradation of β-catenin in cellular systems. These findings support the continued investigation of this compound and related compounds as a potential therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling. The detailed protocols provided herein offer a framework for the further study and characterization of this and other molecular glue enhancers.

References

In-Depth Technical Guide: NRX-103095 and its Therapeutic Potential in Targeting the Wnt/β-Catenin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

NRX-103095 is a novel small molecule enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP. By acting as a "molecular glue," this compound promotes the ubiquitylation and subsequent proteasomal degradation of oncogenic mutant β-catenin.[1][2] This mechanism of action presents a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling, a pathway notoriously difficult to target with conventional inhibitors. This technical guide provides a comprehensive overview of the core therapeutic target of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Core Therapeutic Target: Enhancing β-Catenin Degradation

The primary therapeutic target of this compound is the interface between β-catenin and β-TrCP, a key component of the SCF E3 ubiquitin ligase complex. In a healthy cell, the Wnt signaling pathway is tightly regulated. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin at specific serine and threonine residues (including Ser33 and Ser37). This phosphorylation event creates a recognition site for β-TrCP, leading to the ubiquitylation and subsequent degradation of β-catenin by the proteasome.

In many cancers, mutations in components of the Wnt pathway, such as APC or β-catenin itself (at the phosphorylation sites), lead to the stabilization and accumulation of β-catenin. This accumulated β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors, driving the expression of genes involved in cell proliferation, survival, and tumorigenesis.

This compound circumvents these issues by enhancing the binding of phosphorylated β-catenin to β-TrCP, effectively restoring the degradation process. This is particularly relevant for β-catenin mutants that have a weakened affinity for β-TrCP.

Signaling Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Caption: Wnt/β-catenin signaling and this compound mechanism.

Quantitative Data

The following table summarizes the key quantitative data for this compound and related compounds from the primary literature.

| Compound | Assay Type | Target Interaction | EC50 (nM) | Reference |

| This compound | Fluorescence Polarization | pSer33/Ser37 β-catenin : β-TrCP | 163 | MedChemExpress[1] |

| NRX-103094 | Fluorescence Polarization | pSer33/Ser37 β-catenin : β-TrCP | 62 | Simonetta, K. R., et al. (2019) |

| NRX-252114 | Fluorescence Polarization | pSer33/S37A β-catenin : β-TrCP | 6.5 | Simonetta, K. R., et al. (2019) |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on the methods described by Simonetta, K. R., et al. in Nature Communications (2019).

Fluorescence Polarization (FP) Assay for β-catenin:β-TrCP Interaction

This assay is used to quantify the binding affinity between β-catenin peptides and the β-TrCP protein and to determine the potency of compounds like this compound in enhancing this interaction.

Materials:

-

Recombinant human β-TrCP (specifically, the substrate-binding domain).

-

Fluorescently labeled β-catenin peptides (e.g., BODIPY-TMR-labeled pSer33/Ser37 β-catenin peptide).

-

Assay buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

-

This compound or other test compounds dissolved in DMSO.

-

384-well, low-volume, black microplates.

-

A microplate reader capable of measuring fluorescence polarization.

Protocol:

-

Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.

-

In the assay plate, add the test compound to the desired final concentration (typically in a dose-response manner). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

-

Add the fluorescently labeled β-catenin peptide to a final concentration that gives a stable and robust fluorescence signal (e.g., 5 nM).

-

Add the recombinant β-TrCP protein. The concentration should be optimized to be at or below the Kd of the interaction to ensure sensitivity to enhancers.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Caption: Fluorescence Polarization Assay Workflow.

In Vitro Ubiquitylation Assay

This assay assesses the ability of this compound to enhance the SCFβ-TrCP-mediated ubiquitylation of β-catenin.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme.

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5c).

-

Recombinant human SCFβ-TrCP complex.

-

Recombinant human β-catenin (full-length or relevant fragment).

-

Human ubiquitin.

-

ATP.

-

Ubiquitylation buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 2 mM DTT.

-

This compound or other test compounds dissolved in DMSO.

-

SDS-PAGE gels and Western blotting reagents.

-

Anti-β-catenin antibody.

Protocol:

-

Set up the ubiquitylation reactions in microcentrifuge tubes. For each reaction, combine the ubiquitylation buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, and the SCFβ-TrCP complex.

-

Add the β-catenin substrate.

-

Add the test compound (this compound) or DMSO vehicle control.

-

Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Boil the samples and resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-β-catenin antibody to visualize the ubiquitylated forms of β-catenin (which will appear as a high-molecular-weight smear or ladder).

Caption: In Vitro Ubiquitylation Assay Workflow.

Cellular β-catenin Degradation Assay

This assay evaluates the ability of this compound to induce the degradation of β-catenin in a cellular context.

Materials:

-

A suitable cell line (e.g., HEK293T cells) engineered to express a mutant form of β-catenin (e.g., with a reporter tag like GFP or luciferase).

-

Cell culture medium and supplements.

-

This compound or other test compounds dissolved in DMSO.

-

Lysis buffer.

-

Reagents for protein quantification (e.g., BCA assay).

-

SDS-PAGE gels and Western blotting reagents or a plate reader for reporter signal detection.

-

Anti-β-catenin antibody or antibody against the reporter tag.

Protocol:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO vehicle control.

-

Incubate the cells for a specified time course (e.g., 4, 8, 12, 24 hours).

-

Lyse the cells and collect the total protein.

-

Quantify the protein concentration in each lysate.

-

Analyze the levels of the target β-catenin protein by:

-

Western Blotting: Normalize protein loading and perform Western blotting with an anti-β-catenin or anti-tag antibody.

-

Reporter Assay: If using a reporter-tagged β-catenin, measure the reporter signal (e.g., fluorescence or luminescence) on a plate reader.

-

-

Data Analysis: Quantify the β-catenin levels relative to a loading control (for Western blotting) or normalize to cell viability. Plot the percentage of β-catenin remaining as a function of compound concentration to determine the DC50 (concentration for 50% degradation).

Conclusion and Future Directions

This compound represents a significant advancement in the development of "molecular glue" degraders. Its ability to enhance the interaction between β-catenin and its E3 ligase provides a novel therapeutic avenue for cancers addicted to the Wnt/β-catenin signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and the discovery of new, more potent analogs. Future research will likely focus on optimizing the drug-like properties of this chemical series, evaluating its efficacy and safety in preclinical cancer models, and identifying predictive biomarkers to select patient populations most likely to respond to this innovative therapeutic strategy.

References

An In-Depth Technical Guide to NRX-103095 for Targeted Protein Degradation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional inhibitor-based approaches. This strategy utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. One exciting class of TPD agents is "molecular glues," small molecules that induce or enhance the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.

NRX-103095 is a pioneering example of a rationally designed molecular glue. It was developed to enhance the interaction between the oncogenic protein β-catenin and its native E3 ligase, SCFβ-TrCP.[1] Mutations in the phosphorylation sites of β-catenin, particularly at Ser37, can impair its recognition by β-TrCP, leading to its accumulation and the aberrant activation of Wnt signaling, a key pathway in many cancers. This compound acts by "gluing" these mutated forms of β-catenin to β-TrCP, thereby restoring their ubiquitination and degradation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual workflows to facilitate its use in targeted protein degradation research.

Mechanism of Action

This compound functions as a molecular glue that potentiates the protein-protein interaction (PPI) between β-catenin and the substrate recognition subunit of the SCF E3 ligase complex, β-TrCP.[1] In the canonical Wnt signaling pathway, β-catenin is phosphorylated at specific serine and threonine residues, including Ser33 and Ser37, which creates a binding motif for β-TrCP. This interaction leads to the polyubiquitination of β-catenin and its subsequent degradation by the 26S proteasome. However, in many cancers, mutations at these phosphorylation sites, particularly Ser37, prevent β-TrCP binding, leading to the stabilization and accumulation of β-catenin.

This compound overcomes this by binding to a pocket at the interface of β-catenin and β-TrCP, stabilizing the complex and enhancing their binding affinity. This restored proximity allows the SCFβ-TrCP E3 ligase to efficiently ubiquitinate mutant β-catenin, marking it for proteasomal degradation.

Caption: Signaling pathway of this compound action.

Data Presentation

The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.[1]

Table 1: In Vitro Binding Affinity and Potency of this compound

| Assay Type | β-catenin Peptide | Parameter | Value |

| Fluorescence Polarization (FP) | pSer33/Ser37 | EC50 | 163 nM |

| Fluorescence Polarization (FP) | pSer33/S37A | EC50 | 62 ± 3 nM |

| TR-FRET | pSer33/Ser37 | EC50 | 246 ± 17 µM (for analog NRX-1532) |

| Surface Plasmon Resonance (SPR) | pSer33/Ser37 | EC50 | 129 ± 33 µM (for analog NRX-1532) |

Table 2: Cellular Activity of this compound

| Cell Line | Engineered Mutant β-catenin | Treatment Concentration | Outcome |

| TOV-112D | S37A | 10 µM | Induces degradation of mutant β-catenin |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the methods described by Simonetta et al., 2019.[1]

Fluorescence Polarization (FP) Binding Assay

This assay measures the enhancement of the interaction between β-catenin peptides and β-TrCP in the presence of this compound.

Materials:

-

Fluorescently labeled β-catenin peptide (e.g., BODIPY-TMR labeled)

-

Recombinant β-TrCP protein complex

-

This compound

-

Assay Buffer (e.g., PBS, 0.01% Triton X-100)

-

384-well black plates

-

Plate reader capable of FP measurements

Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add a fixed concentration of fluorescently labeled β-catenin peptide (e.g., 5 nM).

-

Add the serially diluted this compound to the wells.

-

Add a fixed concentration of β-TrCP to the wells. The concentration should be chosen to give approximately 20% binding saturation in the absence of the compound.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence polarization on a plate reader.

-

Plot the FP signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Caption: Experimental workflow for the FP binding assay.

In Vitro Ubiquitylation Assay

This assay assesses the ability of this compound to promote the ubiquitylation of β-catenin by SCFβ-TrCP.

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant SCFβ-TrCP E3 ligase complex

-

β-catenin substrate (peptide or full-length protein)

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitylation Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-ubiquitin and anti-β-catenin antibodies

Protocol:

-

Set up reactions in the ubiquitylation buffer containing E1, E2, ubiquitin, and ATP.

-

Add the β-catenin substrate and the SCFβ-TrCP E3 ligase.

-

Add varying concentrations of this compound or DMSO as a vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform Western blotting using anti-ubiquitin and anti-β-catenin antibodies to detect the formation of polyubiquitinated β-catenin.

Caption: Experimental workflow for the in vitro ubiquitylation assay.

Cellular Degradation Assay

This assay evaluates the ability of this compound to induce the degradation of mutant β-catenin in a cellular context.

Materials:

-

Cell line expressing mutant β-catenin (e.g., TOV-112D with endogenous S37A mutation)

-

This compound

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

Cell lysis buffer

-

Protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting reagents

-

Anti-β-catenin antibody and an antibody for a loading control (e.g., anti-GAPDH)

Protocol:

-

Plate the cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified time course (e.g., 4, 8, 12, 24 hours).

-

Wash the cells with PBS and lyse them in lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and separate the lysates by SDS-PAGE.

-

Perform Western blotting using an anti-β-catenin antibody to assess the levels of β-catenin.

-

Use a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of β-catenin degradation.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation, demonstrating the feasibility of rationally designing molecular glues to address disease-driving proteins. Its ability to selectively promote the degradation of oncogenic mutant β-catenin provides a powerful tool for cancer research and a promising therapeutic strategy. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their own investigations into the Wnt signaling pathway and the broader field of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for NRX-103095 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRX-103095 is a small molecule enhancer of the protein-protein interaction between β-catenin and its E3 ligase, SCFβ-TrCP.[1] By acting as a "molecular glue," this compound promotes the ubiquitination and subsequent proteasomal degradation of β-catenin, a key component of the Wnt signaling pathway.[2] Dysregulation of the Wnt/β-catenin pathway is implicated in various cancers, making this compound a valuable tool for research and a potential therapeutic agent. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on β-catenin degradation and downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro and cell-based assays.

| Parameter | Value | Assay Type | Reference |

| EC50 | 163 nM | β-catenin:β-TrCP Interaction | [1] |

| Solubility | DMSO, DMF | - | |

| Storage Temperature | -20°C or -80°C | - |

Table 1: Physicochemical and In Vitro Activity of this compound

| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |

| HEK293 | β-catenin Degradation | 1 - 10 µM | 4 - 24 hours | Dose-dependent degradation of mutant β-catenin | |

| HEK293 | Co-immunoprecipitation | 10 µM | 4 hours | Enhanced interaction between β-catenin and β-TrCP |

Table 2: Recommended Conditions for Cell-Based Assays with this compound

Signaling Pathway